molecular formula C18H10BrClF3NO B5219224 5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide

5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide

Cat. No. B5219224
M. Wt: 428.6 g/mol
InChI Key: NWYHDIOBFSXQHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential use as a selective antagonist for the transient receptor potential cation channel subfamily V member 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is involved in the sensation of pain, heat, and inflammation. Therefore, BCTC has been studied extensively for its potential use in the treatment of pain and inflammation.

Mechanism of Action

5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide acts as a selective antagonist for TRPV1 by binding to the channel and preventing its activation by various stimuli, such as heat, capsaicin, and protons. This blockade of TRPV1 activation leads to a reduction in pain, heat, and inflammation sensation.
Biochemical and Physiological Effects:
This compound has been shown to effectively block TRPV1 activation in various animal models, leading to a reduction in pain and inflammation. Additionally, this compound has been shown to have no significant effects on other ion channels, making it a selective antagonist for TRPV1. This compound has also been shown to have a low toxicity profile, making it a promising candidate for the development of new pain medications.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide in lab experiments is its selectivity for TRPV1, which allows for the specific targeting of this ion channel. Additionally, this compound has been shown to have a low toxicity profile, making it safe for use in animal studies. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide. One potential direction is the development of new pain medications that specifically target TRPV1 using this compound as a lead compound. Additionally, this compound could be used as a tool in the study of TRPV1 function and regulation. Further studies could also investigate the potential use of this compound in the treatment of other conditions, such as inflammation and cancer.

Synthesis Methods

The synthesis of 5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide involves the reaction of 5-bromo-1-naphthoic acid with 2-chloro-4-trifluoromethyl aniline in the presence of thionyl chloride and dimethylformamide. The resulting product is then purified through recrystallization to obtain this compound in high purity.

Scientific Research Applications

5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide has been extensively studied for its potential use as a selective antagonist for TRPV1. TRPV1 is involved in the sensation of pain, heat, and inflammation, making it a potential target for the treatment of various pain-related conditions. This compound has been shown to effectively block TRPV1 activation in vitro and in vivo, making it a promising candidate for the development of new pain medications.

properties

IUPAC Name

5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrClF3NO/c19-14-6-2-3-11-12(14)4-1-5-13(11)17(25)24-16-8-7-10(9-15(16)20)18(21,22)23/h1-9H,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYHDIOBFSXQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=C(C=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.